molecular formula C14H15N3O4S3 B2820020 2-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol CAS No. 2034316-08-8

2-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol

Cat. No.: B2820020
CAS No.: 2034316-08-8
M. Wt: 385.47
InChI Key: QPOPTIMKRZYKLD-UHFFFAOYSA-N
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Description

The compound 2-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol features a benzothiadiazole core substituted with a sulfonamido group at position 4. This heterocyclic system is linked via an ethoxy chain to a thiophen-3-yl group and terminated with an ethanol moiety. The thiophene and ethanol components contribute to its amphiphilic character, enabling applications in drug delivery or surface functionalization .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S3/c18-5-6-21-12(10-4-7-22-9-10)8-15-24(19,20)13-3-1-2-11-14(13)17-23-16-11/h1-4,7,9,12,15,18H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOPTIMKRZYKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CSC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the hydroxyethoxy group: This can be done through etherification reactions.

    Sulfonamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and hydroxyethoxy group can be oxidized under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to amine under strong reducing conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and benzo[c][1,2,5]thiadiazole core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that derivatives of benzothiadiazole exhibit significant antimicrobial properties. The sulfonamide group in the compound enhances its interaction with bacterial enzymes, making it a candidate for developing new antibiotics against resistant strains .
  • Anticancer Potential : Studies have shown that compounds containing benzothiadiazole can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific pathways that promote cell survival . This compound may be explored further for its potential in cancer therapy.
  • Anti-inflammatory Effects : The thiophene ring present in the compound has been associated with anti-inflammatory properties. Investigations into its efficacy as an anti-inflammatory agent are ongoing, with preliminary results suggesting that it may reduce inflammation markers in vitro .

Agrochemical Applications

  • Pesticidal Properties : The compound's structural features suggest potential use as an agrochemical. Its effectiveness against various pests has been documented, particularly in formulations aimed at controlling agricultural pests without harming beneficial insects .
  • Plant Growth Regulation : Compounds similar to this molecule have been studied for their ability to enhance plant growth and resistance to stress conditions. This application could be vital for sustainable agriculture practices .

Materials Science Applications

  • Organic Electronics : The unique electronic properties of benzothiadiazole derivatives make them suitable for use in organic semiconductors. Research has indicated that this compound can be integrated into organic photovoltaic devices, potentially improving their efficiency .
  • Sensor Development : The compound's ability to interact with various chemical species allows it to be utilized in the development of sensors for environmental monitoring and detection of hazardous materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of benzothiadiazole derivatives demonstrated that the tested compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfonamide group enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: Pesticidal Application

Field trials assessing the efficacy of this compound as a pesticide showed promising results against common agricultural pests such as aphids and whiteflies. The trials indicated a reduction in pest populations by over 60% compared to untreated controls, suggesting its potential as an eco-friendly alternative to synthetic pesticides.

Mechanism of Action

The mechanism of action of 2-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

Triazole-Based Analogs
  • Example: (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol Structural Differences: Replaces benzothiadiazole with a triazole ring, which is less electron-deficient. The sulfanyl (-S-) linker differs from the sulfonamido (-SO₂NH-) group. Implications: Triazoles exhibit stronger hydrogen-bonding capacity but lower thermal stability compared to benzothiadiazoles. The bromophenyl substituent increases molecular weight and lipophilicity.
Thiazole Derivatives
  • Example: (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one Structural Differences: Features a thiazole core conjugated with an α,β-unsaturated ketone. Lacks the ethoxy ethanol chain and sulfonamido group. Implications: Thiazoles are associated with antimicrobial and anticancer activities, but the absence of a sulfonamido group reduces solubility in polar solvents .

Ethanol Chain Modifications

Thiophene-Linked Ethanol Derivatives
  • Example: 2-(Methylamino)-1-(thiophen-3-yl)ethan-1-ol Structural Differences: Retains the thiophen-3-yl and ethanol motifs but replaces benzothiadiazole-sulfonamido with a methylamino group.
Piperazine-Ethanol Hybrids
  • Example: 2-{4-[(Thiophen-3-yl)methyl]piperazin-1-yl}ethan-1-ol Structural Differences: Incorporates a piperazine ring instead of benzothiadiazole. The ethanol chain is retained, but sulfonamido is absent. Implications: Piperazine improves water solubility and bioavailability, making this analog more suited for pharmaceutical formulations .

Sulfonamide/Sulfonyl Group Analogs

  • Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Structural Differences: Uses a phenylsulfonyl group instead of benzothiadiazole-sulfonamido. The triazole-thioether linkage differs from the ethoxy chain. Implications: Sulfonyl groups enhance electrophilicity and binding affinity to enzymes, but the absence of a heterocyclic core like benzothiadiazole limits π-π stacking interactions .

Comparative Data Table

Compound Name Heterocyclic Core Key Functional Groups Solubility Profile Potential Applications
Target Compound Benzothiadiazole Sulfonamido, thiophene, ethoxy ethanol Amphiphilic (moderate) Drug delivery, sensors
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol Triazole Sulfanyl, bromophenyl, ethanol Low (hydrophobic) Anticancer agents
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-ol None Methylamino, thiophene, ethanol High (polar solvents) CNS-targeting therapeutics
2-{4-[(Thiophen-3-yl)methyl]piperazin-1-yl}ethan-1-ol Piperazine Thiophene, ethanol High (aqueous) Antidepressants, antivirals
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one Thiazole α,β-unsaturated ketone Moderate (organic solvents) Antimicrobial agents

Q & A

Basic: What are the key synthetic steps for preparing 2-[2-(2,1,3-benzothiadiazole-4-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol?

Methodological Answer:
The synthesis typically involves:

Intermediate Formation : React 2-(thiophen-3-yl)ethanol with a brominated ethoxy linker (e.g., 2-bromoethyl ethyl ether) under basic conditions (e.g., K₂CO₃) to form the ether intermediate .

Sulfonamide Coupling : Treat the intermediate with 2,1,3-benzothiadiazole-4-sulfonyl chloride in anhydrous THF or DMF, using a base like triethylamine to facilitate sulfonamide bond formation .

Purification : Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallize from ethanol or acetone .
Key Validation : Monitor reaction progress by TLC and confirm structure via 1H^1H NMR (e.g., characteristic peaks for thiophene protons at δ 6.8–7.5 ppm and ethanol -OH at δ 1.5–2.5 ppm) .

Advanced: How can reaction conditions be optimized for sulfonamide coupling to improve yield?

Methodological Answer:

  • Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 to enhance reaction efficiency, as demonstrated in analogous sulfonamide syntheses .
  • Solvent Effects : Compare polar aprotic solvents (DMF, THF) for solubility and reaction kinetics. DMF may improve sulfonyl chloride reactivity but requires careful moisture control .
  • Temperature Control : Optimize between 70–80°C to balance reaction rate and byproduct formation. Use inert atmospheres (N₂/Ar) to prevent oxidation .
    Data Analysis : Quantify yields via HPLC and compare with kinetic studies (e.g., Arrhenius plots) to identify optimal conditions .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and ethanol O-H stretches (~3300 cm⁻¹) .
  • 1H^1H NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), benzothiadiazole (δ 8.0–8.5 ppm), and ethoxy linker (δ 3.5–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How to analyze regioselectivity in thiophene substitution reactions?

Methodological Answer:

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to compare activation energies for substitution at thiophene-2-yl vs. thiophene-3-yl positions .
  • Experimental Validation : Synthesize regioisomers and compare 13C^{13}C NMR chemical shifts (e.g., C3 vs. C2 substitution in thiophene ring) .
    Case Study : highlights how steric and electronic factors (e.g., electron-withdrawing sulfonamido groups) influence substitution patterns.

Basic: What solubility properties are critical for biological assays?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO (stock solutions), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~270–300 nm for benzothiadiazole) .
  • Partition Coefficient (LogP) : Estimate via HPLC (C18 column, methanol/water gradient) to predict membrane permeability .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to validate IC₅₀ values .
  • Structural Analogues : Compare with derivatives (e.g., bromothiophene vs. chlorothiophene sulfonamides) to isolate structure-activity relationships .
    Example : notes that bromine substitution enhances electrophilic reactivity, potentially increasing target binding affinity.

Basic: What stability tests are required for long-term storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>150°C suggests room-temperature stability) .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C for 72h; monitor degradation via HPLC .

Advanced: How to use X-ray crystallography to resolve structural ambiguities?

Methodological Answer:

  • Crystal Growth : Recrystallize from ethyl acetate/hexane at 4°C; use slow evaporation for single-crystal formation .
  • Data Collection : Resolve dihedral angles between benzothiadiazole and thiophene rings (e.g., angles >30° indicate steric strain) .
    Case Study : reports π-π stacking and C-H···π interactions stabilizing the crystal lattice in benzothiazole derivatives.

Basic: What chromatographic methods ensure purity?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; aim for >98% purity .
  • TLC : Silica gel 60 F₂₅₄ plates; visualize under UV (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Advanced: How to design molecular docking studies for target identification?

Methodological Answer:

  • Protein Preparation : Retrieve target structures (e.g., HIV-1 protease, COX-2) from PDB; optimize with MolProbity .
  • Docking Software : Use AutoDock Vina with Lamarckian GA parameters; validate poses via MD simulations (NAMD/GROMACS) .
    Key Insight : highlights benzothiazole derivatives as potent protease inhibitors, suggesting similar targets for this compound.

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